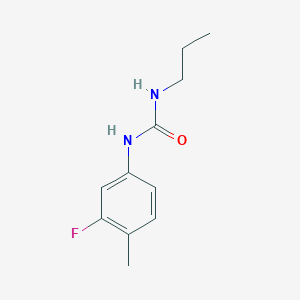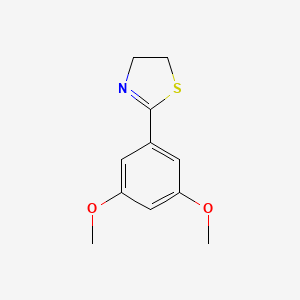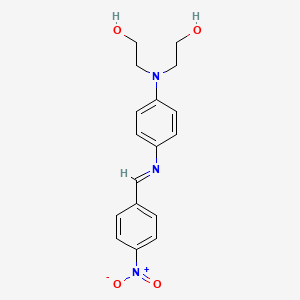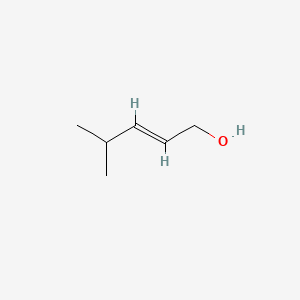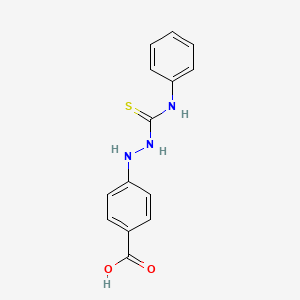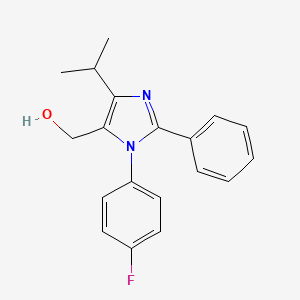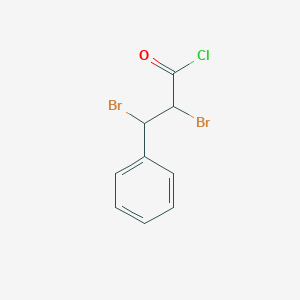![molecular formula C8Cl8 B15075353 Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro- CAS No. 34973-72-3](/img/structure/B15075353.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,7,7,8,8-octachlorobicyclo[420]octa-1,3,5-triene is a chlorinated derivative of bicyclo[420]octa-1,3,5-triene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene may involve a continuous flow reactor system to ensure consistent quality and yield. The use of advanced chlorination techniques, such as photochlorination or catalytic chlorination, can enhance the efficiency and selectivity of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Chlorinated carboxylic acids, chlorinated ketones.
Reduction: Partially dechlorinated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Substitution: Hydroxylated or aminated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Applications De Recherche Scientifique
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,7,7,8,8-octafluorobicyclo[4.2.0]octa-1,3,5-triene: A fluorinated analog with similar structural properties but different reactivity and applications.
2,3,4,5,7,7,8,8-octabromobicyclo[4.2.0]octa-1,3,5-triene:
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene: A related chlorinated compound with a different ring structure and reactivity.
Uniqueness
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
34973-72-3 |
|---|---|
Formule moléculaire |
C8Cl8 |
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8Cl8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14 |
Clé InChI |
JATPHMVVYDEPKY-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C2(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



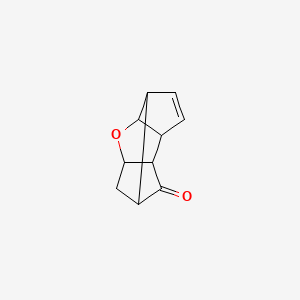
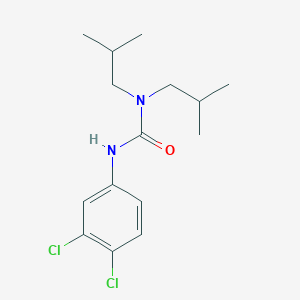
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
